molecular formula C6H4ClN3O4 B3298269 Methyl 6-chloro-3-nitropyrazinoate CAS No. 89690-75-5

Methyl 6-chloro-3-nitropyrazinoate

Cat. No. B3298269
CAS RN: 89690-75-5
M. Wt: 217.57 g/mol
InChI Key: NJSDJWJVROOPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Synonyms : None specified in the available data .

Synthesis Analysis

The synthesis of Methyl 6-chloro-3-nitropyrazinoate involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Molecular Structure Analysis

  • Coordination Environment : Distorted octahedral {CuN~2~O~4~} coordination environment with two trans cmu− ligands adopting a bidentate N,O-coordination mode .
  • Crystal Structure : Isolated as a stable crystalline solid and fully characterized in solution and solid state by various spectroscopic methods (UV-vis, EPR, fluorescence spectroscopy), cyclic voltammetry, X-ray diffraction, and DFT calculations .

Physical And Chemical Properties Analysis

  • Hazard Statements : May cause skin irritation, eye irritation, and respiratory irritation. Handle with care .
  • Bioactivity : The compound exhibits antibacterial effects against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria .

Scientific Research Applications

Synthesis and Pharmacological Properties

Methyl 6-chloro-3-nitropyrazinoate and its derivatives are primarily studied in the field of medicinal chemistry. For instance, a research study focused on the synthesis of various N-phenyl derivatives of phthalimide, including compounds with chloro and nitro substituents, to evaluate their anticonvulsant and neurotoxic properties. These compounds, due to their interaction with multiple ion channels, have potential applications in managing seizures (Vamecq et al., 2000).

Energetic Materials Research

The compound and its related structures have applications in the development of energetic materials. A study synthesized energetic salts based on nitropyrazolo and triazole derivatives, highlighting their potential in the field of materials science for applications requiring high-energy compounds (Yin et al., 2016).

Antimicrobial Agent Synthesis

Research in antimicrobial agent synthesis also utilizes derivatives of this compound. A study on enaminonitrile derivatives demonstrated their potent antimicrobial activity, indicating potential applications in developing new antimicrobial drugs (El-ziaty et al., 2018).

Molecular and Vibrational Analysis

The compound is also a subject of study in physical chemistry, particularly in understanding molecular structures and vibrations. For example, research on 1-methyl-4-nitropyrazole provided insights into its electronic properties and molecular stability, which areessential for its applications in various chemical processes (Regiec et al., 2014).

Cancer Research

Derivatives of this compound have been studied for potential applications in cancer research. A study involving benzohydrazide derivatives explored their use as inhibitors of prostate cancer, demonstrating the compound's relevance in the development of new cancer therapies (Arjun et al., 2020).

Pesticide Development

In the field of agriculture, derivatives of this compound have been used in developing pesticides. A notable example is the discovery of thiamethoxam, a second-generation neonicotinoid, which has become an important tool in pest management (Maienfisch et al., 2001).

Environmental Impact Studies

The compound and its derivatives are also relevant in environmental studies. For example, research on the environmental impact of atrazine, a related compound, assessed the risk of its blend with other herbicides, contributing to better understanding the environmental consequences of using these chemicals (Dousset et al., 2004).

properties

IUPAC Name

methyl 6-chloro-3-nitropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O4/c1-14-6(11)4-5(10(12)13)8-2-3(7)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSDJWJVROOPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-nitropyrazinoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-3-nitropyrazinoate
Reactant of Route 3
Reactant of Route 3
Methyl 6-chloro-3-nitropyrazinoate
Reactant of Route 4
Reactant of Route 4
Methyl 6-chloro-3-nitropyrazinoate
Reactant of Route 5
Reactant of Route 5
Methyl 6-chloro-3-nitropyrazinoate
Reactant of Route 6
Methyl 6-chloro-3-nitropyrazinoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.